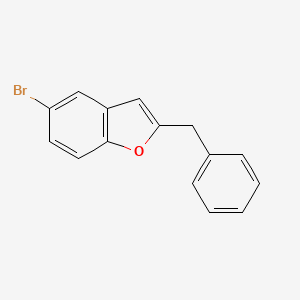![molecular formula C10H20N2O4 B3054428 methyl N-[6-(methoxycarbonylamino)hexyl]carbamate CAS No. 6030-54-2](/img/structure/B3054428.png)
methyl N-[6-(methoxycarbonylamino)hexyl]carbamate
Descripción general
Descripción
Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate is a chemical compound with the formula C₁₀H₂₀N₂O₄ . It is also known by its CAS Registry Number, 6030-54-2 .
Molecular Structure Analysis
The molecular structure of methyl N-[6-(methoxycarbonylamino)hexyl]carbamate consists of a carbamate group (N-CO-O) attached to a hexyl chain and a methoxy group . The molecular weight of the compound is 232.28 .Physical And Chemical Properties Analysis
Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate has a melting point of 113 °C and a boiling point of 110 °C under a pressure of 15 Torr . Its density is predicted to be 1.064±0.06 g/cm³ .Aplicaciones Científicas De Investigación
Synthesis of Oxazoles
Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate can be used in the synthesis of 2,5-diaryl-1,3-oxazoles. In a study, acetophenones containing a methoxycarbonylamino group reacted with phenylglycine to give methyl [2(3,4)-(2-phenyl-1,3-oxazol-5-yl)phenyl]carbamates (Velikorodov, Shustova, & Nosachev, 2017).
Catalysis in Methoxycarbonylation
This compound is also used in catalytic processes. For instance, CH3COONa was used as a catalyst for methoxycarbonylation of 1,6-hexanediamine by dimethyl carbonate to produce dimethylhexane-1,6-dicarbamate (Sun et al., 2010).
Carbamic Acid Trapping
Additionally, it is involved in carbamic acid trapping. Methoxycarbonylation of amines into corresponding methyl carbamates was achieved using (trimethylsilyl)diazomethane under CO2 bubbling (Ito & Ushitora, 2006).
Synthesis of Spirocyclic Alkaloid Sibirine
In the synthesis of the spirocyclic alkaloid sibirine, the (methoxycarbonylamino)methyl radical, generated from its PhSe precursor, undergoes 6-exo-spiro cyclization (Koreeda, Wang, & Zhang, 2002).
Structural Studies
There have been studies on the structure of N-methoxycarbonylamino compounds, which help in understanding the molecular interactions and properties of these substances (Boubekeur et al., 1991).
Cleavage of Methoxycarbonyl Moiety
The compound is also used in the study of cleavage reactions. For instance, the cleavage of methoxycarbonyl moiety with MeSiCl(3) and triethylamine in dry THF was explored (Yeung et al., 2000).
Catalytic Synthesis of N-Alkyl Carbamates
Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate plays a role in the catalytic synthesis of N-alkyl carbamates. Pb(NO3)2 was used as an efficient catalyst for methoxycarbonylation of aliphatic amines with dimethyl carbonate (Baba et al., 2002).
Applications in Fine Chemicals
It's used in fine chemicals, particularly in the synthesis of carbamates which have wide applications in various industries (Didgikar & Joshi, 2016).
Carbamate Indole Derivatives Synthesis
The compound is integral in the synthesis of carbamate indole derivatives, as demonstrated in a study involving N,N′-bis(methoxycarbonyl)-p-benzoquinone diimine (Borisov, Kamanina, & Velikorodov, 2007).
Safety and Hazards
The safety data sheet for methyl N-[6-(methoxycarbonylamino)hexyl]carbamate indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer . In case of exposure, it is recommended to move to fresh air, rinse with water, and seek medical attention .
Propiedades
IUPAC Name |
methyl N-[6-(methoxycarbonylamino)hexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-15-9(13)11-7-5-3-4-6-8-12-10(14)16-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZCANUBKZARPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCCCCCNC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284219 | |
| Record name | methyl N-[6-(methoxycarbonylamino)hexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6030-54-2 | |
| Record name | NSC36256 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl N-[6-(methoxycarbonylamino)hexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine](/img/structure/B3054348.png)
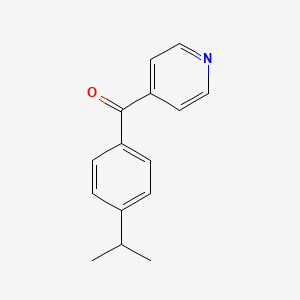
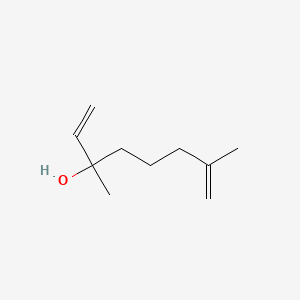
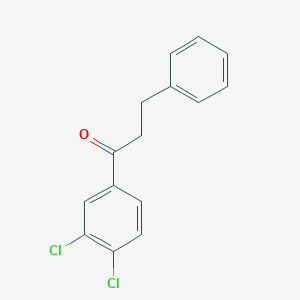
![Oxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B3054356.png)
![Oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B3054357.png)
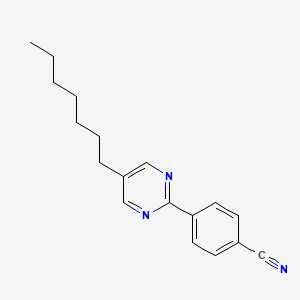

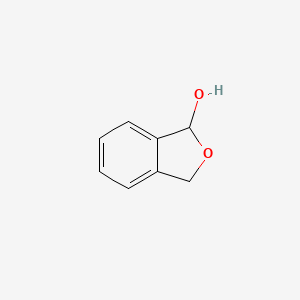
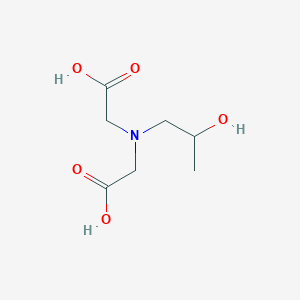
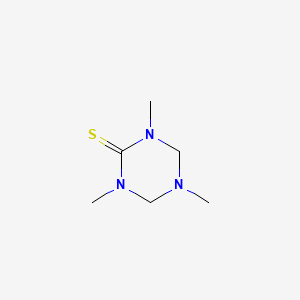
![N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B3054367.png)
